1-(Methoxymethyl)propyl acrylate

Description

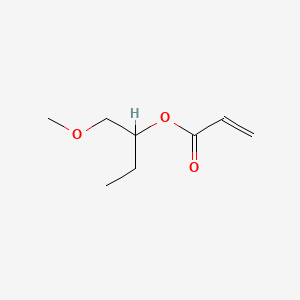

Structure

3D Structure

Properties

CAS No. |

85269-37-0 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

1-methoxybutan-2-yl prop-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-4-7(6-10-3)11-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |

InChI Key |

UGUWQOBYUTTXNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC)OC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxymethyl Propyl Acrylate

Esterification Routes from Precursor Alcohols

The most direct and widely employed method for synthesizing 1-(methoxymethyl)propyl acrylate (B77674) is the esterification of 1-methoxy-2-butanol with an acrylic acid derivative. This can be accomplished through several protocols, each with distinct advantages and limitations.

Acryloyl Chloride-Mediated Esterification Protocols

A common and effective method for the laboratory-scale synthesis of acrylate esters from alcohols is the reaction with acryloyl chloride. This method is favored for its high reactivity, which allows for the esterification of less reactive secondary alcohols like 1-methoxy-2-butanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

CH₃OCH₂CH(OH)CH₂CH₃ + CH₂=CHCOCl → CH₂=CHCOOCH(CH₂OCH₃)CH₂CH₃ + HCl

Key parameters influencing the success of this protocol include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

Reaction Conditions and Findings:

| Parameter | Typical Conditions | Research Findings |

| Solvent | Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used to avoid side reactions with the acryloyl chloride. | The choice of solvent can influence the reaction rate and ease of product purification. DCM is often preferred for its inertness and ease of removal. |

| Base | Tertiary amines like triethylamine (TEA) or pyridine are frequently used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. | The base should be non-nucleophilic to prevent it from reacting with the acryloyl chloride. An excess of the base is typically used to ensure complete neutralization. |

| Temperature | The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature. | Low initial temperatures help to minimize the formation of byproducts and prevent polymerization of the acrylate monomer. |

| Stoichiometry | A slight excess of acryloyl chloride is often used to ensure complete conversion of the alcohol. | The precise stoichiometry is optimized to maximize the yield of the desired ester while minimizing the amount of unreacted starting materials. |

| Yield | Yields for the esterification of secondary alcohols with acryloyl chloride can be high, often exceeding 80-90% under optimized conditions. | The yield is highly dependent on the specific alcohol and the careful control of reaction parameters to prevent polymerization and other side reactions. |

Development and Optimization of Alternative Esterification Pathways

While acryloyl chloride is effective, its use generates stoichiometric amounts of hydrochloride waste, and it is a corrosive and moisture-sensitive reagent. Consequently, research has focused on developing more sustainable and atom-economical esterification pathways.

Direct Esterification with Acrylic Acid: This method involves the direct reaction of 1-methoxy-2-butanol with acrylic acid, typically in the presence of an acid catalyst.

CH₃OCH₂CH(OH)CH₂CH₃ + CH₂=CHCOOH ⇌ CH₂=CHCOOCH(CH₂OCH₃)CH₂CH₃ + H₂O

The primary challenge with this equilibrium reaction is the removal of water to drive the reaction to completion. Techniques such as azeotropic distillation are often employed.

Transesterification: This pathway utilizes a more readily available acrylate, such as methyl acrylate or ethyl acrylate, to react with 1-methoxy-2-butanol in the presence of a catalyst.

CH₂=CHCOOR' + CH₃OCH₂CH(OH)CH₂CH₃ ⇌ CH₂=CHCOOCH(CH₂OCH₃)CH₂CH₃ + R'OH (where R' is a small alkyl group)

The equilibrium is shifted towards the product by removing the lower-boiling alcohol (R'OH) byproduct through distillation. A variety of catalysts, including acids, bases, and organometallics, can be used.

Enzymatic Esterification: Lipases are increasingly being explored as catalysts for the synthesis of acrylate esters under milder reaction conditions. This biocatalytic approach offers high selectivity and avoids the use of harsh reagents. The enzyme catalyzes the esterification of 1-methoxy-2-butanol with acrylic acid or an acrylic acid ester. Challenges include enzyme stability, activity in organic solvents, and the cost of the biocatalyst.

One-Pot Synthetic Strategies for Monomer Derivatization

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of functionalized monomers like 1-(methoxymethyl)propyl acrylate, a one-pot approach could involve the in-situ formation of a reactive acrylic species followed by its reaction with 1-methoxy-2-butanol.

A potential one-pot strategy could involve the activation of acrylic acid with a coupling agent, followed by the addition of 1-methoxy-2-butanol. This approach would avoid the need to handle highly reactive and corrosive acryloyl chloride directly. Research in this area is focused on developing catalytic systems that can facilitate multiple transformations in a single pot.

Principles of Sustainable Synthesis in Monomer Production

The production of specialty monomers like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance process safety and efficiency.

Key principles applicable to the synthesis of this monomer include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification and transesterification generally have higher atom economies than routes involving acryloyl chloride.

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. The development of efficient and recyclable catalysts for direct esterification and transesterification is a key area of research.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives where possible. Solvent-free reaction conditions are ideal from a sustainability perspective.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Enzymatic reactions often excel in this regard.

Waste Prevention: Designing processes to minimize the generation of waste. This includes avoiding the use of reagents that produce significant byproducts, such as in the acryloyl chloride method.

By applying these principles, the chemical industry aims to develop more environmentally benign and economically viable processes for the production of this compound and other specialty monomers.

Polymerization Mechanisms and Kinetic Studies of 1 Methoxymethyl Propyl Acrylate

Free Radical Polymerization (FRP)

Free radical polymerization (FRP) is a fundamental process for converting vinyl monomers into polymers. The polymerization of acrylates, including 1-(Methoxymethyl)propyl acrylate (B77674), proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps.

Initiation Pathways and Rate Coefficient Determination

The initiation of free radical polymerization involves the generation of active radical species from an initiator molecule, which then react with a monomer to start a polymer chain. youtube.com This process consists of two primary stages: the decomposition of the initiator and the subsequent addition of the radical to the first monomer molecule. youtube.com

R_i = 2 * f * k_d * [I]

where [I] is the concentration of the initiator.

Table 1: Fundamental Steps in Free Radical Polymerization

| Step | Description | General Rate Law |

| Initiation | An initiator (I) decomposes to form radicals (R•), which then react with a monomer (M) to form an active chain (M1•). | R_i = d[M•]/dt = k_i[R•][M] |

| Propagation | The active chain radical (Mn•) adds to another monomer molecule, extending the polymer chain. | R_p = -d[M]/dt = k_p[M•][M] |

| Termination | Two growing polymer chains (Mn• and Mm•) react to form a non-reactive ("dead") polymer chain, either by combination or disproportionation. | R_t = -d[M•]/dt = k_t[M•]² |

Note: k_i, k_p, and k_t are the rate coefficients for initiation, propagation, and termination, respectively.

Propagation and Termination Kinetics under Diverse Conditions

Propagation is the step where the polymer chain grows by the sequential addition of monomer units. The rate of propagation (R_p) is directly proportional to the concentrations of the monomer and the active polymer radicals. imaging.org For acrylates, the propagation rate constant (k_p) is influenced by factors such as temperature and the solvent used. rsc.org Studies on methyl acrylate and butyl acrylate have shown that the monomer order in the rate equation can be greater than one, indicating a solvent effect on the polymerization kinetics. capes.gov.br

Termination brings the growth of a polymer chain to a halt. This typically occurs through bimolecular reactions between two growing radical chains. The two primary mechanisms are:

Combination (or Coupling): Two polymer radicals combine to form a single, longer polymer chain.

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end.

Impact of Environmental Factors on FRP Efficiency (e.g., Oxygen Inhibition)

The efficiency of free radical polymerization can be significantly hampered by environmental factors, with oxygen being a particularly potent inhibitor. radtech.orgnih.gov Oxygen, being a diradical itself, readily reacts with the carbon-centered radicals of the growing polymer chains (P•). bomar-chem.com This reaction forms a peroxy radical (POO•), which is much less reactive and slower to add to a new monomer. westlake.edu.cn

The formation of these stable peroxy radicals effectively terminates the kinetic chain or significantly retards the rate of propagation, a process known as inhibition. radtech.org This is especially problematic at the surface of a reaction mixture exposed to air, where oxygen can continuously diffuse into the system. radtech.org The consequence is often incomplete curing, resulting in a tacky or liquid surface layer. bomar-chem.com

Controlled/Living Radical Polymerization (CRP)

To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers, including acrylates. wikipedia.orgsigmaaldrich.com The control in RAFT is achieved by adding a specific chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free radical polymerization system. sigmaaldrich.com This process allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. wikipedia.org

The success of a RAFT polymerization is critically dependent on the proper selection of the Chain Transfer Agent (CTA) for the specific monomer being polymerized. nih.gov A RAFT CTA has a general structure of Z-C(=S)S-R, and the choice of the activating group (Z) and the leaving group (R) determines its effectiveness and the degree of control over the polymerization. wikipedia.org

For the polymerization of acrylates, which are considered "fast" homopropagating monomers, the CTA must be highly efficient. acs.org The key considerations for selecting a CTA for acrylates include:

High Chain Transfer Constant: The CTA should have a high rate of addition to the propagating radical and efficient fragmentation to release the R group, which then reinitiates polymerization.

Compatibility: The Z and R groups must be chosen to ensure that the intermediate RAFT adduct radical favors fragmentation back to the starting radical and CTA over fragmentation to release the Z group.

Reactivity of Z Group: The Z group modulates the reactivity of the C=S double bond. For acrylates, dithiobenzoates, trithiocarbonates, and certain dithiocarbamates are effective. Trithiocarbonates are often favored for their versatility and stability.

Stability of R Group: The R group must be a good homolytic leaving group that is also capable of efficiently re-initiating polymerization.

The following table provides a general guide for the compatibility of different classes of RAFT agents with various monomer types, including acrylates.

Table 2: General Compatibility of RAFT Chain Transfer Agents with Acrylates

| RAFT Agent Type | Z Group | R Group | Suitability for Acrylates |

| Dithiobenzoates | Aryl (e.g., Phenyl) | Varies | Good to Excellent |

| Trithiocarbonates | Alkyl-S or Aryl-S | Varies | Excellent |

| Dithiocarbamates | N,N-disubstituted | Varies | Moderate to Good |

| Xanthates | O-Alkyl or O-Aryl | Varies | Moderate (often used for vinyl esters) |

This table is a general guide. Optimal performance depends on the specific structures of the Z and R groups and the reaction conditions. sigmaaldrich.com

The design of novel CTAs continues to be an active area of research, with goals including the synthesis of functional polymers and the polymerization of challenging monomers. acs.org For instance, difunctional CTAs have been designed to synthesize telechelic polymers and ABA triblock copolymers from acrylate monomers. acs.org

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful RDRP technique that relies on a reversible halogen atom transfer catalyzed by a transition metal complex, most commonly a copper complex with a nitrogen-based ligand. sigmaaldrich.com This process maintains a low concentration of active radicals, enabling the synthesis of well-defined polymers. sigmaaldrich.comacs.org

The success of ATRP for acrylates hinges on the careful selection and optimization of the catalytic system. The primary components are the copper source (typically Cu(I)Br or Cu(I)Cl) and a complexing ligand. The ligand's role is crucial: it solubilizes the copper salt and, more importantly, tunes the redox potential of the copper center, thereby controlling the equilibrium between the active Cu(I) and deactivating Cu(II) species. sigmaaldrich.comcmu.edu

A variety of nitrogen-based ligands have been developed for acrylate ATRP. Commonly used ligands include tris(2-pyridylmethyl)amine (B178826) (TPMA), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN). sigmaaldrich.comcmu.eduresearchgate.net The performance of these ligands can vary significantly. For the ATRP of methyl acrylate, catalyst performance has been observed to decrease in the order of Me₆TREN > TREN > PMDETA > DETA. acs.org

To reduce the amount of catalyst needed, which is often a concern due to product contamination and cost, advanced ATRP techniques have been developed. Activators ReGenerated by Electron Transfer (ARGET) ATRP allows for the use of ppm levels of the copper catalyst by continuously regenerating the active Cu(I) species from the Cu(II) deactivator using a reducing agent. nih.govelsevierpure.com Automated high-throughput systems have been employed to rapidly optimize catalyst and reducing agent concentrations for the ARGET ATRP of various monomers, including butyl acrylate and methyl methacrylate (B99206). nih.govelsevierpure.com

Table 3: Ligand Systems for Copper-Catalyzed ATRP of Acrylates

| Ligand | Abbreviation | Common Monomers | Key Features | Reference(s) |

| Tris[2-(dimethylamino)ethyl]amine | Me₆TREN | Acrylates, Methacrylates | Forms highly active catalysts; effective in ARGET and photo-ATRP. | sigmaaldrich.comacs.org |

| Tris(2-pyridylmethyl)amine | TPMA | Acrylates, Styrene | Forms highly active catalysts; widely used in ARGET ATRP. | sigmaaldrich.comnih.govelsevierpure.com |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA | Acrylates, Methacrylates | Forms less active but robust catalysts; often used in traditional ATRP. | researchgate.netacs.orgresearchgate.net |

| Diethylenetriamine | DETA | Methyl Acrylate | Inexpensive ligand, but generally shows lower performance. | researchgate.netacs.org |

The kinetics of a well-controlled ATRP are characterized by several key features. The polymerization should exhibit first-order kinetics with respect to the monomer concentration. Additionally, the number-average molecular weight (Mₙ) of the polymer should increase linearly with monomer conversion, while the polymer's dispersity (Đ or PDI) remains low (typically below 1.5). acs.orgescholarship.org

External stimuli, particularly light, have been used to gain further control over the polymerization process. Photoinduced ATRP can be regulated by turning a light source on and off, allowing for temporal control over chain growth. escholarship.orgescholarship.org For example, an iridium-catalyzed, visible-light-mediated process has been reported for the controlled polymerization of various acrylates, yielding well-defined polymers and block copolymers. escholarship.orgescholarship.org This method maintains linear molecular weight growth with conversion and first-order kinetics. escholarship.org Similarly, dual catalysis systems using an organic photoredox catalyst (like eosin (B541160) Y) with a copper complex enable fully oxygen-tolerant, green-light-induced ATRP of acrylates in aqueous media. nih.gov

ATRP is exceptionally well-suited for constructing polymers with complex topologies, most notably star polymers. cmu.edu There are two primary strategies for synthesizing star polymers via ATRP: the "core-first" method and the "arm-first" method. researchgate.netcmu.edu

Core-First: In this approach, a multifunctional initiator with a defined number of initiating sites is used. Polymer chains then grow outwards from this central core, with the number of arms determined by the initiator's functionality. researchgate.netcmu.edulongdom.org For example, star polymers of various acrylates have been prepared using multifunctional initiators derived from molecules like dipentaerythritol (B87275) (six arms) or by using porphyrin cores functionalized with initiator groups. researchgate.netacs.org

Arm-First: This method involves first synthesizing linear polymer "arms" with a reactive chain end. These pre-formed arms are then linked together using a multifunctional coupling agent, such as a divinyl compound. cmu.edu Star-shaped poly(tert-butyl acrylate) has been successfully prepared using this technique, with the pre-formed arms coupled by divinylbenzene. cmu.edu

These methods allow for the synthesis of not only simple star homopolymers but also more complex structures like star-block copolymers and miktoarm (mixed-arm) star copolymers. researchgate.netcmu.edu

Table 4: Synthesis of Acrylate-Based Star Polymers via ATRP

| Synthesis Method | Core/Initiator or Linking Agent | Monomer(s) | Resulting Polymer | Key Findings | Reference(s) |

| Core-First | Dipentaerythritol-based initiator | Methyl Acrylate, Butyl Acrylate | 6-arm star poly(acrylates) | Controlled growth, low PDI. | researchgate.net |

| Core-First | Porphyrin-based initiator | Methyl Acrylate, Styrene | Porphyrin-core star polymers | Well-defined fluorescent star polymers; conversions up to 98%. | acs.org |

| Arm-First | Divinylbenzene | tert-Butyl Acrylate | Star poly(tert-butyl acrylate) | High star yield (up to 95%) with narrow MWD. | cmu.edu |

| Core-First | Hyperbranched poly(2-bromopropionyloxyethyl acrylate) | Methyl Acrylate | Star polymer with 78 arms | Synthesis of star with a high number of arms from a nanogel core. | cmu.edu |

Nitroxide-Mediated Polymerization (NMP) for Acrylates

Nitroxide-Mediated Polymerization (NMP) is an RDRP technique that uses a stable nitroxide radical to reversibly trap the propagating polymer chain, forming a dormant alkoxyamine species. rsc.orgacs.orgicp.ac.ru Thermal homolysis of the C–ON bond in the alkoxyamine regenerates the propagating radical and the free nitroxide, allowing polymerization to proceed in a controlled manner. rsc.orgicp.ac.ru

Historically, NMP was most effective for styrenic monomers, and its application to acrylates was challenging. rsc.orgacs.org However, the development of second-generation nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO), has dramatically expanded the scope of NMP to include the controlled polymerization of acrylates. rsc.orgacs.org These advanced nitroxides allow for polymerization at lower temperatures and provide better control over acrylate polymerization compared to first-generation nitroxides like TEMPO. rsc.org

The bulk polymerization of various acrylates, including n-butyl acrylate and 2-hydroxyethyl acrylate, has been successfully achieved using SG1-based initiators. rsc.org NMP offers an advantage in that it is an inherently simple system, often requiring only the monomer and a unimolecular initiator, and it avoids the use of metal catalysts or sulfur-based chain transfer agents, which can be beneficial for biological and electronic applications. acs.orgresearchgate.net The living nature of NMP allows for the synthesis of block copolymers by sequential monomer addition, such as creating poly(tert-butyl acrylate)-b-poly(4-acetoxystyrene) using a commercially available NMP initiator. sigmaaldrich.com

Table 5: Nitroxide Systems for the Polymerization of Acrylates

| Nitroxide/Initiator | Abbreviation | Monomer(s) | Polymerization Conditions | Key Features | Reference(s) |

| N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide | SG1 (e.g., in BlocBuilder) | n-Butyl Acrylate, tert-Butyl Acrylate, 2-Hydroxyethyl Acrylate | Bulk polymerization | Enables controlled polymerization of a wide range of acrylates. | rsc.org |

| 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy | TIPNO | Acrylates, Acrylamides | Lower polymerization temperatures | Effective for acrylates and even more challenging monomers. | rsc.orgacs.org |

| 2,2,6,6-tetramethylpiperidine-1-oxyl | TEMPO | Methacrylic Acid (with photo-NMP) | Photo-induced polymerization | Generally difficult for acrylates but successful for MAA with photoinitiation. | scirp.org |

| 4,4'-dimethoxydiphenyl nitroxide-based alkoxyamine | - | Methyl Methacrylate | Bulk polymerization | Controlled polymerization of MMA up to 65% conversion. | rsc.org |

Photoinitiated Polymerization

Photoinitiated polymerization is a widely utilized technique for curing acrylate-based formulations, offering rapid reaction rates at ambient temperatures. mdpi.com This process relies on a photoinitiator that, upon absorption of light, generates reactive species, typically free radicals, which initiate the polymerization of the acrylate monomers. spectraphotopolymers.comdiva-portal.org

Photoinitiator Systems and Quantum Yields

The polymerization of acrylates like 1-(methoxymethyl)propyl acrylate is typically initiated by free-radical photoinitiators. These are classified into two main types:

Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon UV irradiation to form free radicals. mdpi.com Acylphosphine oxides (APOs) and α-hydroxyalkylphenones (HPs) are common examples. APOs, in particular, are noted for high reaction rates and initiation efficiency. mdpi.com

Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist (often a tertiary amine) to generate radicals through a bimolecular hydrogen abstraction process. spectraphotopolymers.comdiva-portal.org

The efficiency of a photoinitiator is quantified by its quantum yield (Φ) , which is the number of initiating radicals produced per photon absorbed. radtech.org For some brominated aromatic methacrylates, the quantum yield for radical generation has been found to be approximately 0.3. radtech.org In recent years, semiconductor nanocrystals, also known as quantum dots (QDs), have been explored as "quantum photoinitiators" (QPIs). mdpi.comacs.org These materials, such as CdSe or ZnO QDs, can act as photocatalysts to generate radicals, offering tunable properties and high efficiency. mdpi.comacs.org

Table 1: Common Photoinitiator Types for Acrylate Polymerization

| Initiator Type | Mechanism | Examples | Typical Co-initiators |

|---|---|---|---|

| Type I | α-Cleavage | Acylphosphine oxides (e.g., TPO, BAPO), α-Hydroxyalkylphenones | None required |

| Type II | Hydrogen Abstraction | Benzophenones, Thioxanthones | Tertiary Amines |

| Quantum Dots | Photocatalytic | CdSe, ZnO | None required |

Real-Time Kinetic Monitoring of UV-Curing Processes

The kinetics of the UV-curing process for acrylates are commonly monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy, particularly with an attenuated total reflectance (ATR) setup (RTIR-ATR). radtech.orgkaplanscientific.nl This technique tracks the decrease in the concentration of acrylate double bonds (C=C) as the polymerization proceeds. adhesivesmag.com

The characteristic infrared absorption peak for the acrylate C=C bond, often a wag band at approximately 810 cm⁻¹, is monitored over time during UV exposure. kaplanscientific.nl The percentage of conversion is calculated from the reduction in this peak's area relative to its initial state before irradiation. spectroscopyonline.com Modern rapid-scan FTIR instruments can acquire multiple spectra per second, allowing for precise tracking of fast curing reactions that can be completed in under a second with sufficient UV intensity. adhesivesmag.comshimadzu.com

Table 2: Illustrative Real-Time FTIR Data for Acrylate UV-Curing

| Irradiation Time (seconds) | Acrylate Peak Area (Arbitrary Units) | Conversion (%) |

|---|---|---|

| 0.0 | 1.00 | 0 |

| 0.1 | 0.85 | 15 |

| 0.2 | 0.50 | 50 |

| 0.3 | 0.25 | 75 |

| 0.4 | 0.10 | 90 |

| 0.5 | 0.05 | 95 |

This table represents typical data obtained from an RT-FTIR experiment monitoring a fast acrylate polymerization. The specific rates for this compound would depend on the formulation and curing conditions.

Exploration of Initiator-Free Photopolymerization Paradigms

An emerging area of research is the polymerization of acrylates without a conventional photoinitiator. researchgate.net This can be achieved by direct excitation of the acrylate monomer using high-energy, short-wavelength UV radiation, typically from excimer lamps (e.g., at 222 nm) or other sources emitting below 230 nm. radtech.org Since acrylates absorb strongly in this UV region, they can be directly excited to generate initiating radicals. radtech.org

This initiator-free approach is advantageous as it eliminates issues related to residual initiator fragments, such as discoloration, odor, and migration. radtech.org The polymerization proceeds via a radical process and is sensitive to the presence of oxygen. researchgate.net However, a key challenge is the limited penetration depth of short-wavelength UV light into the acrylate formulation due to strong absorption, which can result in curing being confined to a thin surface layer. radtech.orgradtech.org

Copolymerization Investigations

Copolymerization is a versatile method to tailor the properties of polymers by combining two or more different monomers. For this compound, copolymerization with other monomers can be used to modify properties such as glass transition temperature, flexibility, and surface characteristics.

Determination of Reactivity Ratios in Binary and Multicomponent Systems

In the free-radical copolymerization of two monomers, M1 and M2, the reactivity ratios (r1 and r2) describe the relative preference of a growing polymer chain ending in a given monomer unit to add the same monomer versus the other monomer. fiveable.me

r1 = k11 / k12 : Ratio of the rate constant for the addition of M1 to a chain ending in M1 (k11) to the rate constant for the addition of M2 (k12).

r2 = k22 / k21 : Ratio of the rate constant for the addition of M2 to a chain ending in M2 (k22) to the rate constant for the addition of M1 (k21).

The product of the reactivity ratios (r1r2) indicates the type of copolymer formed: fiveable.me

r1r2 ≈ 1 : Ideal or random copolymerization.

r1r2 ≈ 0 : Tendency towards alternating copolymerization.

r1r2 > 1 : Tendency towards block copolymerization (uncommon in free-radical systems).

Reactivity ratios are determined experimentally by polymerizing several different feed ratios of the two monomers to low conversion and then analyzing the composition of the resulting copolymer, often using techniques like NMR or FTIR. researchgate.netsapub.org Methods such as the Jaacks method or the Kelen-Tüdös method are then used to calculate the ratios from this data. uni-bayreuth.detandfonline.com For example, in the copolymerization of methyl methacrylate (MMA, M1) and n-butyl acrylate (nBuA, M2), typical reactivity ratios are r1 > 1 and r2 < 1, indicating that the copolymer will be richer in the more reactive methacrylate monomer compared to the feed. tandfonline.com

Table 3: Example Reactivity Ratios for Acrylate/Methacrylate Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | System Type |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | n-Butyl Acrylate (nBuA) | ~1.7 - 3.3 | ~0.2 - 0.34 | ~0.34 - 1.12 | Statistical/Random |

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.84 | 0.78 | 0.66 | Random |

Data sourced from references researchgate.netsapub.orguni-bayreuth.de. These values are illustrative and depend on reaction conditions such as temperature and solvent.

Synthesis and Characterization of Statistical and Gradient Copolymers

Statistical (or random) copolymers of this compound can be synthesized by conventional free-radical polymerization, where the monomer units are incorporated into the polymer chain in a sequence dictated by the reactivity ratios and feed composition. sapub.org

Gradient copolymers are a special type of copolymer where the composition changes gradually along the polymer chain. These, along with well-defined block and statistical copolymers, can be synthesized using controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). acs.org ATRP allows for precise control over molecular weight, composition, and architecture. acs.org For instance, copolymers of polar (e.g., tert-butyl acrylate) and nonpolar (e.g., octadecyl acrylate) monomers have been successfully synthesized via ATRP. acs.org

The characterization of these copolymers is crucial to confirm their structure and properties. Key techniques include:

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which is a measure of the molecular weight distribution. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and determine the copolymer composition. core.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer. core.ac.uk

Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA): To measure thermal properties like the glass transition temperature (Tg), which can indicate the miscibility of the copolymer segments. core.ac.uknih.gov

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| 1,6-hexanediol diacrylate |

| 2-Ethoxyethyl Methacrylate |

| 2-hydroxy ethyl methacrylate |

| 4-acrylooxybenzophenone |

| Acrylonitrile |

| Benzophenone |

| Butyl acrylate |

| Carbitol acrylate |

| Diphenyl (2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide |

| Ethylene glycol |

| Isobornyl acrylate |

| Methyl acrylate |

| Methyl methacrylate |

| n-Butyl acrylate |

| n-butyl methacrylate |

| Octadecyl acrylate |

| Phenyl acrylate |

| t-butyl acrylate |

| Tetrabromomethane |

| Toluene diisocyanate |

Precision Synthesis of Block Copolymer Architectures

There is no available research data on the precision synthesis of block copolymers involving this compound. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which are commonly employed for creating well-defined block copolymers from other acrylate monomers, have not been reported in the scientific literature for this specific monomer. Consequently, no data on reaction conditions, molecular weight control, or polydispersity indices for block copolymers of this compound can be provided.

Strategies for Graft Copolymerization

Similarly, a search of scientific databases and academic journals did not yield any studies on the graft copolymerization of this compound. Methodologies such as "grafting from," "grafting to," or "grafting through" have been extensively used for other monomers to create polymers with tailored properties, but no examples involving this compound as either the backbone or the grafted chain are documented. As a result, there are no research findings or data tables to present on this topic.

Formation and Characterization of Interpenetrating Polymer Networks (IPNs)

The formation and characterization of interpenetrating polymer networks (IPNs) require the synthesis of at least one polymer network in the presence of another. While IPNs based on various polyacrylates are known, no literature could be found that describes the incorporation of poly(this compound) into an IPN structure. Therefore, information regarding the synthesis parameters, morphology, and mechanical or thermal properties of such IPNs is not available.

Polymer Microstructural Analysis and Characterization Methodologies

Advanced Spectroscopic Characterization of Poly[1-(Methoxymethyl)propyl Acrylate] and its Copolymers

Spectroscopic methods are indispensable for the detailed structural investigation of polymers at the molecular level. iupac.org High-resolution Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary tools for elucidating the complex architecture of poly[this compound] and its copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique for determining the microstructure of polymers, providing detailed information on composition, sequence, and stereochemistry. epa.gov

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental method for quantifying the monomer composition in copolymers of 1-(methoxymethyl)propyl acrylate (B77674). By comparing the integral intensities of specific proton signals corresponding to each monomer unit, the relative molar composition can be accurately determined. nii.ac.jp For instance, in a copolymer, the signals from the methoxymethyl protons of the this compound units can be compared with signals unique to the comonomer. The degree of monomer conversion during polymerization can also be monitored by comparing the signal intensity of the vinyl protons of the monomer with those of the polymer. emich.edu

A typical approach involves dissolving the polymer in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the spectrum. nii.ac.jpresearchgate.net The selection of non-overlapping resonance signals is critical for accurate quantification.

Table 1: Representative ¹H NMR Chemical Shifts for Monomer Compositional Analysis

| Proton Environment | Typical Chemical Shift (ppm) |

| Methoxymethyl Protons (-OCH₂O-) | 3.3 - 3.7 |

| Methylene Protons (-OCH₂CH₂CH₃) | 3.9 - 4.2 |

| Vinyl Protons (in monomer) | 5.8 - 6.5 |

| Polymer Backbone Protons | 1.5 - 2.5 |

Note: Specific chemical shifts can vary depending on the solvent, temperature, and copolymer composition.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a highly effective technique for probing the stereochemistry (tacticity) and monomer sequence distribution along the polymer chain. measurlabs.com The chemical shifts of the carbonyl carbon and the quaternary carbon in the polymer backbone are particularly sensitive to the local stereochemical environment, allowing for the differentiation of isotactic (m), syndiotactic (r), and atactic (at) sequences. researchgate.netkyoto-u.ac.jp

The analysis of triad (B1167595) (mm, mr, rr), pentad, and even higher order sequences can provide a detailed picture of the polymer's stereoregularity, which in turn influences its macroscopic properties. iupac.org For polyacrylates, the splitting of the carbonyl and α-carbon signals in the ¹³C NMR spectrum is often used to quantify the degree of tacticity. researchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for Tacticity Analysis of Polyacrylates

| Carbon Environment | Tacticity | Typical Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | Isotactic (mm) | ~175 |

| Atactic (mr) | ~174.5 | |

| Syndiotactic (rr) | ~174 | |

| Quaternary Carbon | Isotactic (mm) | ~41 |

| Syndiotactic (rr) | ~40 |

Note: These are generalized ranges for polyacrylates; specific values for poly[this compound] would require experimental determination.

Two-dimensional (2D) NMR techniques provide a more comprehensive and unambiguous structural elucidation by correlating different nuclei through bonds or space. iupac.org These methods are invaluable for resolving signal overlap that often occurs in one-dimensional (1D) spectra of complex polymers. epa.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. numberanalytics.com It is instrumental in assigning the proton and carbon signals of the polymer backbone and side chains, aiding in the confirmation of monomer structure and identifying different stereochemical environments. scholaris.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This is particularly useful for establishing the connectivity between different functional groups within the monomer unit and for assigning quaternary carbons, which are not observed in HSQC spectra. iupac.org

Total Correlation Spectroscopy (TOCSY): TOCSY is a homonuclear correlation technique that establishes correlations between all protons within a spin system, not just those that are directly coupled. iupac.org This can be used to identify all the proton resonances belonging to a specific monomer unit, even if some signals are overlapped. scholaris.ca

The combination of these 2D NMR techniques allows for a detailed and confident assignment of the complete ¹H and ¹³C NMR spectra of poly[this compound], leading to a thorough understanding of its microstructure. wiley.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Tracking and Reaction Progression

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule and to monitor the progress of chemical reactions. nih.govnih.gov For poly[this compound], FTIR is used to confirm the polymerization of the monomer by observing the disappearance of the characteristic absorption bands of the vinyl group and the appearance or persistence of the ester and ether functional groups in the polymer. aidic.itresearchgate.net

The polymerization process can be tracked by monitoring the decrease in the intensity of the C=C stretching vibration of the acrylate monomer. researchgate.net The resulting polymer spectrum will be dominated by strong absorption bands corresponding to the C=O stretching of the ester group and the C-O-C stretching of the ether group in the side chain. researchgate.net

Table 3: Key FTIR Absorption Bands for Poly[this compound] Analysis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1730 - 1740 |

| C-O-C (Ether) | Stretching | 1100 - 1200 |

| C=C (Vinyl - Monomer) | Stretching | 1620 - 1640 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

Chromatographic Determination of Molecular Weight and Distribution

The molecular weight and molecular weight distribution are fundamental characteristics of a polymer that significantly influence its mechanical and solution properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters for poly[this compound]. lcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger polymer chains elute from the chromatography column faster than smaller chains. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer sample can be determined. emich.edu The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often a characteristic of a well-controlled polymerization.

Table 4: Parameters Obtained from Gel Permeation Chromatography

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mₙ | An average that takes into account the molecular weight of each chain in determining its contribution to the average. |

| Polydispersity Index | PDI | A measure of the distribution of molecular weights in a given polymer sample (Mₙ/Mₙ). |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Characterization

Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molar mass distribution of polymers. nih.govwikipedia.org The fundamental principle of SEC involves the separation of macromolecules based on their hydrodynamic volume in solution. wikipedia.orgpaint.org The process utilizes a column packed with porous gel beads. youtube.com As the polymer solution passes through the column, larger molecules, which are excluded from the pores, travel a shorter path and elute first. Conversely, smaller molecules penetrate the pores to varying degrees, resulting in a longer retention time. youtube.com

The output from a GPC/SEC system is a chromatogram showing the detector response as a function of elution volume or time. To translate this into a molar mass distribution, the system is calibrated using well-characterized polymer standards, such as polystyrene, with known molar masses and narrow distributions. wikipedia.org From the resulting distribution curve, several key parameters are calculated:

Number-average molar mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is particularly sensitive to the presence of low molar mass chains.

Weight-average molar mass (Mw): An average that gives more weight to heavier molecules. It is more sensitive to the presence of high molar mass chains.

Polydispersity Index (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which provides a measure of the breadth of the molar mass distribution. nih.gov A value of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values signify a broader distribution.

For a hypothetical sample of poly(this compound), a typical GPC/SEC analysis would yield data similar to that presented in Table 1. This table illustrates the kind of information obtained from a standard GPC/SEC experiment.

Table 1: Representative GPC/SEC Data for a Hypothetical Poly(this compound) Sample This table presents hypothetical data for illustrative purposes, as specific experimental values for poly(this compound) are not publicly available.

| Parameter | Value |

|---|---|

| Peak Retention Time (min) | 18.5 |

| Number-Average Molar Mass (Mn) ( g/mol ) | 45,000 |

| Weight-Average Molar Mass (Mw) ( g/mol ) | 85,500 |

Applications of Advanced SEC for Complex Polymer Architectures

While conventional GPC/SEC with a single concentration detector (like a refractive index detector) is powerful, its reliance on column calibration can be a limitation, especially for complex polymer architectures such as branched polymers. nih.gov Branched polymers have a smaller hydrodynamic volume compared to linear polymers of the same molar mass, leading to later elution and an underestimation of their true molar mass when using a calibration based on linear standards. nih.gov

To overcome this, advanced SEC techniques employ additional detectors. The most common are light scattering and viscometry detectors:

SEC-MALS (Multi-Angle Light Scattering): This technique measures the intensity of light scattered by the polymer molecules at various angles as they elute from the column. nih.gov The intensity of the scattered light is directly proportional to the molar mass and concentration of the polymer. Therefore, SEC-MALS can determine the absolute molar mass at each point of the chromatogram without the need for column calibration. nih.gov

SEC-Viscometry: A viscometer detector measures the intrinsic viscosity of the polymer solution as it elutes. The combination of intrinsic viscosity and concentration data allows for the determination of molar mass based on the universal calibration principle, which relates the product of intrinsic viscosity and molar mass to the hydrodynamic volume.

These advanced techniques are crucial for accurately characterizing complex polymers, including potentially branched poly(this compound). They provide not only accurate molar mass data but also insights into the polymer's conformation and structure in solution.

Elucidation of Polymer Architecture and Branching Characteristics

The architecture of a polymer, whether it is linear, branched, star-shaped, or a network, significantly influences its properties. The presence, type, and extent of branching in poly(this compound) would have a profound impact on its viscosity, mechanical strength, and thermal properties.

Advanced SEC techniques are instrumental in elucidating these architectural features. By combining molar mass data from a light scattering detector with intrinsic viscosity data from a viscometer, one can construct a Mark-Houwink plot (log of intrinsic viscosity versus log of molar mass). The slope of this plot, the Mark-Houwink parameter 'a', provides valuable information about the polymer's conformation:

For a random coil in a theta solvent, 'a' is typically around 0.5.

For a good solvent, 'a' ranges from 0.5 to 0.8.

For rigid, rod-like polymers, 'a' can be as high as 2.0.

For branched polymers, the 'a' value is lower than that of their linear counterparts of the same chemical composition.

A comparison of the Mark-Houwink plot of a sample to that of a known linear standard of the same polymer allows for the quantification of branching. A branching ratio (g) can be calculated, which is the ratio of the intrinsic viscosity of the branched polymer to that of a linear polymer of the same molar mass. A value of g < 1 indicates the presence of branching.

Table 2 presents a hypothetical comparison of data that could be obtained for linear and branched samples of poly(this compound), highlighting the differences in their characteristic parameters.

Table 2: Hypothetical Architectural Characterization of Poly(this compound) This table presents hypothetical data for illustrative purposes, as specific experimental values for poly(this compound) are not publicly available.

| Parameter | Linear Polymer | Branched Polymer |

|---|---|---|

| Mw ( g/mol ) | 85,000 | 85,000 |

| Intrinsic Viscosity [η] (dL/g) | 0.65 | 0.48 |

| Mark-Houwink 'a' value | 0.72 | 0.55 |

Structure Reactivity Relationships in Acrylate Polymerization

Computational Assessment of Electronic and Steric Effects of Pendant Groups on Monomer Reactivity

The reactivity of an acrylate (B77674) monomer is intricately linked to the electronic and steric nature of its pendant ester group. In the case of 1-(Methoxymethyl)propyl acrylate, the methoxymethylpropyl group imparts a unique combination of these effects that influences the monomer's propensity to polymerize.

Computational studies, particularly those employing quantum chemistry methods, are instrumental in dissecting these influences. escholarship.org The size and polarity of the pendant group are known to affect polymerizability. upenn.edu For this compound, the pendant group is a four-carbon chain with an ether linkage. The alkyl portion of the group contributes to its steric bulk. Generally, an increase in the size of the alkyl group in acrylates can decrease the rate of polymerization due to increased steric hindrance around the vinyl group, which impedes the approach of the propagating radical. researchgate.net

The electronic effects of the methoxymethylpropyl group are twofold. The alkyl chain is electron-donating, which can influence the electron density of the vinyl group. More significantly, the presence of the ether oxygen introduces polarity into the pendant group. This polarity can influence monomer reactivity through dipole-dipole interactions and by affecting the stability of the transition state during polymerization. researchgate.net The oxygen atom, with its lone pairs of electrons, can also influence the stability of adjacent C-H bonds, potentially suppressing certain side reactions like hydrogen abstraction. nsf.gov

Table 1: Predicted Electronic and Steric Effects of the Pendant Group in this compound

| Feature of Pendant Group | Predicted Effect on Reactivity | Rationale |

| Steric Hindrance | Moderate decrease in polymerization rate | The branched four-carbon chain presents a larger steric profile compared to smaller, linear alkyl acrylates, potentially hindering the approach of the propagating radical. |

| Inductive Effect | Minor increase in electron density at the double bond | The alkyl portion of the pendant group is weakly electron-donating. |

| Polarity (Ether Group) | Potential influence on termination rate | The dipole moment introduced by the ether linkage can affect the overall polarity of the monomer and the polymerizing medium, which has been shown to influence the termination rate constant. researchgate.net |

| Intramolecular Interactions | Potential for increased transition state stability | The ether oxygen can engage in specific interactions that stabilize the transition state of propagation. |

Mechanistic Influence of Ether Functionality on Polymerization Kinetics

One of the most significant mechanistic implications of the ether group is its potential for chelation or coordination with the propagating chain end, particularly in anionic polymerization. tandfonline.com In the case of α-(alkoxymethyl)acrylates, the ether oxygen has been shown to coordinate with the counter-ion at the propagating chain end. tandfonline.comresearchgate.net This chelation can lead to a more defined transition state, resulting in a higher degree of stereocontrol and favoring the formation of isotactic polymer chains. tandfonline.comresearchgate.net While less pronounced in free-radical polymerization, the potential for intramolecular interactions involving the ether oxygen still exists and can influence the stereochemistry of the resulting polymer.

Theoretical and Computational Chemistry Approaches

To gain a deeper, quantitative understanding of the factors governing the polymerization of this compound, theoretical and computational chemistry methods are indispensable. These approaches allow for the investigation of reaction mechanisms and the prediction of reactivity at a molecular level.

Density Functional Theory (DFT) for Reactivity Prediction and Mechanistic Insights into Acrylate Systems

Density Functional Theory (DFT) has emerged as a powerful tool for studying the free-radical polymerization of acrylates. escholarship.orgupenn.eduresearchgate.net It provides a framework for calculating the electronic structure of molecules, which in turn allows for the prediction of various properties relevant to reactivity. wpmucdn.com DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to determine the energy barriers associated with different reaction pathways. upenn.edu

For this compound, DFT could be employed to:

Calculate the activation energies for the key elementary steps of polymerization: initiation, propagation, and termination. This would provide a quantitative measure of the monomer's intrinsic reactivity.

Investigate the transition state structures for propagation to understand the steric and electronic factors that favor or disfavor the addition of a monomer unit.

Model the effects of the ether functionality on the stability of the propagating radical and the transition state, elucidating its mechanistic role.

Predict the relative rates of competing reactions , such as chain transfer to monomer or polymer, which can influence the molecular weight and architecture of the final polymer. upenn.edu

DFT studies on similar acrylate systems have successfully correlated calculated propagation rate constants (k_p) with experimental polymerization trends. upenn.eduresearchgate.net For instance, the B3LYP functional is a common choice for geometry and frequency calculations in these systems. escholarship.org

Table 2: Application of DFT to Understand this compound Polymerization

| Parameter from DFT Calculation | Insight Provided |

| Transition State Energies | Predicts the rate-determining steps and overall reaction kinetics. |

| Frontier Molecular Orbital (HOMO/LUMO) Energies | Indicates the electrophilicity/nucleophilicity of the monomer and its susceptibility to radical attack. researchgate.net |

| Partial Atomic Charges | Reveals the electronic distribution within the monomer and how it is altered in the transition state. |

| Bond Dissociation Energies | Helps to assess the likelihood of chain transfer reactions involving the pendant group. |

Molecular Dynamics Simulations for Polymerization Process Understanding

While DFT is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations offer a way to investigate the collective behavior of molecules over time, providing insights into the entire polymerization process. researchgate.net MD simulations model the movement of atoms and molecules based on a force field, allowing for the study of dynamic processes and the prediction of bulk properties. researchgate.net

In the context of this compound polymerization, MD simulations could be used to:

Simulate the growth of a polymer chain in a sea of monomers, providing a visual and quantitative understanding of the polymerization process.

Investigate the conformation and mobility of the growing polymer chains. The flexibility of the poly(this compound) chains, influenced by the pendant group, would affect the properties of the final material. researchgate.net

Study the diffusion of monomers and radicals within the polymerizing system. This is crucial for understanding diffusion-controlled reactions like termination, which become significant at higher conversions. kpi.ua

Predict the physical properties of the resulting polymer network , such as its glass transition temperature and mechanical strength, by analyzing the interactions between polymer chains.

Recent advancements have led to the development of reactive force fields (ReaxFF) that can simulate chemical reactions, including polymerization, within an MD framework, bridging the gap between quantum chemical calculations and classical simulations. escholarship.org

Table 3: Insights from Molecular Dynamics Simulations of this compound Polymerization

| Simulated Property | Relevance to Polymerization |

| Mean Square Displacement (MSD) of Monomers/Radicals | Provides information on the diffusion coefficients, which are critical for understanding termination kinetics. |

| Radius of Gyration of Polymer Chains | Characterizes the size and conformation of the polymer coils as they form. |

| Intermolecular Radial Distribution Functions | Reveals the local structure and packing of monomers and polymer chains. |

| Network Formation and Crosslinking (if applicable) | Allows for the study of the evolution of the polymer network structure over time. |

Research Directions and Advanced Materials Science Applications of Poly 1 Methoxymethyl Propyl Acrylate

Development of Polymer Formulations for High-Performance Protective Coatings

The development of protective coatings that offer enhanced durability, environmental resistance, and specific functional properties is a primary objective in materials science. Poly[1-(methoxymethyl)propyl acrylate] is being investigated as a key component in formulations for high-performance coatings due to the influence of its alkoxyalkyl side chain on polymer characteristics.

Research into polyacrylate-based coatings has shown that the chemical structure of the monomer significantly impacts the final properties of the cured film. The incorporation of monomers like 1-(methoxymethyl)propyl acrylate (B77674) can influence key performance indicators such as hardness, flexibility, adhesion, and resistance to environmental factors. The ether group in the side chain can enhance chain flexibility, potentially improving impact resistance and toughness, which are critical for protective coatings on substrates prone to deformation.

While specific performance data for coatings based solely on poly[this compound] is an active area of research, the general properties of related polyacrylate systems provide a strong indication of their potential. For instance, UV-curable polyurethane acrylate (PUA) coatings demonstrate the versatility of acrylate-based systems, offering a range of mechanical properties depending on the formulation. researchgate.netmdpi.com The addition of various monomers and oligomers allows for the tuning of properties like pencil hardness, which can range from HB to 3H, and resistance to chemicals like acids and alkalis. researchgate.net

Furthermore, the development of environmentally friendly, low-Volatile Organic Compound (VOC) coatings is a major trend. mdpi.com Poly[this compound] can be incorporated into such systems, contributing to the formulation of more sustainable protective coatings. The data from related acrylate copolymers suggest that a well-designed formulation can achieve excellent adhesion and mechanical strength, crucial for protecting surfaces from corrosion and wear. mdpi.com

Table 1: Representative Mechanical Properties of UV-Cured Poly(urethane acrylate) Coatings

| Property | PCLT-TDI | PCLT-IPDI | PCLD-TDI | PCLD-IPDI |

| Pencil Hardness | 3H | 3H | HB | HB |

| Acid Resistance | Excellent | Excellent | Good | Good |

| Alkali Resistance | Excellent | Excellent | Good | Good |

This table presents data for model poly(urethane acrylate) systems to illustrate the range of properties achievable with acrylate-based coatings. PCLT and PCLD refer to polycaprolactone (B3415563) triol and diol, while TDI and IPDI are toluene-2,4-diisocyanate and isophorone (B1672270) diisocyanate, respectively. researchgate.net The performance of poly[this compound] coatings is expected to be tunable within a similar range through formulation adjustments.

Engineering of Advanced Adhesive Systems with Enhanced Bonding Characteristics

The unique molecular structure of this compound also makes its polymer a promising candidate for the engineering of advanced adhesive systems. The presence of the ether linkage can influence the polarity and flexibility of the polymer chain, which are critical factors in achieving strong and durable bonds with a variety of substrates.

Methacrylate-based adhesives are known for their rapid curing times and robust performance on diverse materials, including metals and plastics. researchgate.net The formulation of these adhesives often involves a two-component system where a resin and a hardener are mixed to initiate the polymerization process. researchgate.net The properties of the resulting adhesive, such as tensile strength, elongation at break, and temperature resistance, can be tailored by adjusting the composition of the formulation.

While specific bond strength data for adhesives based purely on poly[this compound] is a subject of ongoing research, the performance of analogous methacrylate (B99206) adhesives provides a valuable benchmark. For example, two-component methacrylate adhesives can achieve tensile strengths in the range of 14-18 MPa and operate effectively within a temperature range of -50 to 120 °C. researchgate.net The inclusion of toughening agents is a common strategy to enhance the impact resistance and flexibility of the adhesive bond line.

The ability of poly[this compound] to be copolymerized with other monomers, such as glycidyl (B131873) methacrylate, opens up possibilities for creating adhesives with controlled structures and tailored curing behaviors. inta.es For instance, the incorporation of epoxy functionalities can allow for curing with various hardeners, leading to adhesives with high lap-shear strength on metallic substrates like copper, aluminum, and iron. inta.es Research on such systems has demonstrated lap-shear strengths reaching up to 15.5 MPa on copper. inta.es

Table 2: Typical Properties of Two-Component Methacrylate Adhesives

| Property | Value |

| Tensile Strength | 14 - 18 MPa |

| Elongation at Break | 15 - 30% |

| Full Cure Time | 24 hours |

| Temperature Range | -50 to 120 °C |

This table provides general performance characteristics of two-component methacrylate adhesives as a reference for the expected performance of systems incorporating poly[this compound]. researchgate.net

Synthesis of Functional Polyacrylate-Based Materials for Industrial Applications

The synthesis of functional polymers with precisely controlled architectures is a cornerstone of modern materials science. Poly[this compound] can be synthesized and functionalized using various polymerization techniques to create materials for a wide range of industrial applications.

Controlled polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for creating well-defined polymers from functional monomers like acrylates. cmu.edu ATRP allows for the synthesis of polymers with predetermined molecular weights and low polydispersity, and enables the incorporation of functional groups at specific locations along the polymer chain. cmu.edu This level of control is crucial for developing materials with tailored properties.

For instance, the synthesis of multi-functional alpha-alkoxyalkyl(meth)acrylate compounds, which share structural similarities with this compound, has been explored for creating thermally reworkable polymers. cmu.edu These polymers contain linkages that can be cleaved at elevated temperatures, allowing for the disassembly or repair of bonded components. This functionality is highly desirable in electronics and other industries where components may need to be replaced or reworked.

Furthermore, post-polymerization modification is another powerful strategy for introducing functionality into polyacrylates. nih.gov This approach involves first synthesizing a base polymer and then chemically modifying it to introduce desired functional groups. This can be an efficient way to produce a variety of functional materials from a single parent polymer. The synthesis of poly(2-hydroxyethyl methacrylate) with specific end-groups via ATRP demonstrates the potential for creating complex and functional polymer architectures. rsc.org

The general synthesis of polyacrylates can be achieved through various methods, including one-pot reactions that offer a scalable and efficient route to these polymers from bio-based alcohols and (meth)acrylic anhydride. researchgate.net Enzymatic processes are also being explored for the synthesis of polyacrylates, offering a more sustainable and environmentally friendly approach. researchgate.net

Exploration in Specialized Material Science Domains (e.g., Optical Materials, Structured Surface Topologies)

The unique properties of poly[this compound] also suggest its potential for use in more specialized areas of materials science, such as optical materials and the creation of structured surface topologies.

In the realm of optical materials, polyacrylates are valued for their transparency and the ability to be formulated into coatings for optical surfaces. mdpi.com The development of peelable coatings for cleaning optical instruments is one such application where amphiphilic polyacrylate copolymers have shown promise. mdpi.com These coatings can effectively remove contaminants without damaging the delicate optical surface. The inclusion of monomers with varying hydrophilicity and lipophilicity allows for the tuning of the coating's cleaning performance and mechanical properties. mdpi.com

While specific research on poly[this compound] for optical applications is in its early stages, the principles of designing functional polyacrylates for such purposes are well-established. The ability to control the refractive index and surface energy of the polymer through monomer selection and formulation is key.

The creation of structured surface topologies is another area where functional polymers are finding increasing use. The ability to control the architecture of polymers at the nanoscale allows for the development of surfaces with specific properties, such as controlled wetting, adhesion, or optical effects. The synthesis of well-defined polymer structures, as achievable with techniques like ATRP, is fundamental to creating these advanced surfaces. While direct applications of poly[this compound] in this domain are yet to be fully explored, its potential as a building block for creating functional surfaces is a promising avenue for future research.

Sustainable Polymerization and Bio Based Monomer Research in Acrylate Chemistry

Investigation of Bio-Based Feedstocks for Acrylate (B77674) Monomer Derivatization

The synthesis of acrylate monomers from bio-based feedstocks is a key area of green chemistry research. researchgate.net The conventional synthesis of 1-(Methoxymethyl)propyl acrylate involves the esterification of 1-(methoxymethyl)propanol with acryloyl chloride. ontosight.ai Therefore, the potential for a bio-based route to this monomer would primarily depend on the feasibility of producing 1-(methoxymethyl)propanol from renewable resources.

Research into bio-based feedstocks for alcohols has explored various pathways, including the fermentation of sugars to produce compounds like isobutanol, which can then be converted to other chemicals. There is also significant research into producing acrylic acid from renewable resources, such as glycerol (B35011) or lactic acid. researchgate.net

A search of the available literature did not identify any specific studies on the synthesis of 1-(methoxymethyl)propanol from bio-based feedstocks. While there are patents describing the synthesis of related compounds, such as 3-methoxy-1-propanol (B72126) from 1,3-propanediol (B51772) google.com, this is a different isomer and the feedstock itself is often petrochemically derived. The development of bio-based routes to methacrylic acid has been reviewed, highlighting pathways from glucose to intermediates like citramalate (B1227619) and 3-hydroxy-isobutyrate. frontiersin.org

Potential Bio-Based Precursors for Acrylate Monomers

| Bio-Based Feedstock | Target Monomer/Precursor | Status |

|---|---|---|

| Sugars (e.g., glucose) | Methacrylic Acid | Research and development ongoing, with various metabolic pathways being explored. frontiersin.org |

| Glycerol (biodiesel byproduct) | Acrylic Acid | Investigated as a potential green route to a key acrylate precursor. researchgate.net |

| Camphor or Pinene | Isobornylmethacrylate (IBOMA) | Commercially available bio-based monomer. ulprospector.com |

Despite the progress in developing bio-based routes for various acrylate monomers, there is no specific information available on the derivation of this compound from renewable feedstocks.

Advancement of Environmentally Benign Polymerization Methodologies

The environmental impact of polymerization processes is a significant concern, and research has focused on developing more benign methodologies. These include techniques that reduce the use of hazardous solvents, lower energy consumption, and allow for greater control over the polymer architecture, which can lead to materials with improved performance and reduced waste.

Key advancements in this area include:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. researchgate.netsigmaaldrich.com These methods can be performed under milder conditions than traditional free-radical polymerization. sci-hub.seyoutube.com

Enzymatic Polymerization: The use of enzymes as catalysts for polymerization reactions offers a green alternative to conventional catalysts. nih.govmdpi.com Enzymatic polymerizations can be carried out in aqueous media and at ambient temperatures, reducing the environmental footprint of the process. rsc.orgresearchgate.net

Polymerization in Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has been explored as a green solvent for polymerization reactions, as it is non-toxic, non-flammable, and can be easily removed and recycled.

While these advanced polymerization techniques have been successfully applied to a range of acrylate and methacrylate (B99206) monomers researchgate.netethernet.edu.et, a specific search of the scientific literature did not yield any studies detailing the use of these methods for the polymerization of this compound.

Environmentally Benign Polymerization Techniques for Acrylates

| Polymerization Method | Key Advantages | Applicability to Acrylates |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and architecture, narrow polydispersity. sigmaaldrich.com | Widely used for various acrylate and methacrylate monomers. researchgate.net |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | High tolerance to different functional groups, applicable to a wide range of monomers. researchgate.net | Demonstrated for monomers like 1-ethoxyethyl acrylate. researchgate.net |

| Enzymatic Polymerization | Mild reaction conditions, use of biocatalysts, often in aqueous media. nih.govmdpi.com | Used for the synthesis of glycosyl acrylates and other functional acrylates. rsc.org |

The application of these environmentally benign methodologies to this compound remains an area for future research.

Q & A

Q. How do conflicting data on acrylate hydrolysis rates under alkaline conditions affect formulation stability?

- Methodology : Conduct accelerated aging studies (pH 9–12, 40°C) and monitor hydrolysis via H NMR (disappearance of acrylate protons). Kinetic modeling (pseudo-first-order) identifies degradation pathways. Contradictions in literature may arise from solvent polarity or buffer effects, requiring case-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.